![molecular formula C12H10N2O2S B5740491 3-[(2-pyrimidinylthio)methyl]benzoic acid](/img/structure/B5740491.png)
3-[(2-pyrimidinylthio)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-pyrimidinylthio)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidinylthio group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-pyrimidinylthio)methyl]benzoic acid typically involves the following steps:
Formation of the Pyrimidinylthio Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound under basic conditions to form the pyrimidinylthio group.
Coupling with Benzoic Acid Derivative: The pyrimidinylthio intermediate is then coupled with a benzoic acid derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-pyrimidinylthio)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrimidinylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-pyrimidinylthio)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-pyrimidinylthio)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylthio group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-thiazolylthio)methyl]benzoic acid
- 3-[(2-imidazolylthio)methyl]benzoic acid
- 3-[(2-pyridinylthio)methyl]benzoic acid
Uniqueness
3-[(2-pyrimidinylthio)methyl]benzoic acid is unique due to the presence of the pyrimidinylthio group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(pyrimidin-2-ylsulfanylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-11(16)10-4-1-3-9(7-10)8-17-12-13-5-2-6-14-12/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSGTJVKKFFSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)
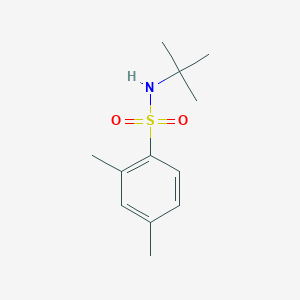
![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B5740426.png)
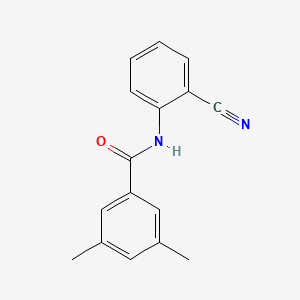
![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![8-phenyl-11-thia-9,14,16,17,19-pentazapentacyclo[10.7.0.02,10.03,7.013,17]nonadeca-1(12),2(10),3(7),8,13,15,18-heptaene](/img/structure/B5740450.png)
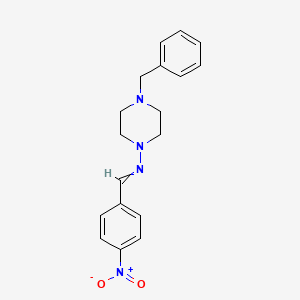
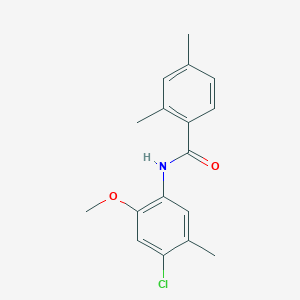
![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)
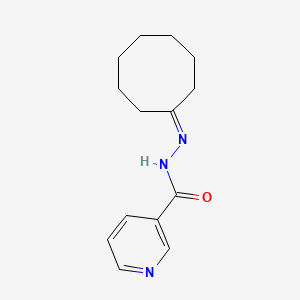

![(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B5740499.png)
![3-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]quinoxalin-2-amine](/img/structure/B5740505.png)
